2,3-Difluoro-6-methoxybenzoyl chloride
Overview
Description
2,3-Difluoro-6-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with a variety of organic compounds, including alcohols, amines, and carboxylic acids, forming esters, amides, and anhydrides, respectively .
Mode of Action
2,3-Difluoro-6-methoxybenzoyl chloride, like other benzoyl chlorides, is an acyl chloride. It is highly reactive due to the good leaving group (Cl-) and can undergo nucleophilic acyl substitution reactions . The compound can interact with its targets, replacing the chlorine atom with a nucleophile from the target molecule. This results in the formation of a new covalent bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by the pH of the environment . Additionally, the compound should be stored at ambient temperature for stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methoxybenzoyl chloride typically involves the chlorination of 2,3-Difluoro-6-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 2,3-Difluoro-6-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
2,3-Difluoro-6-methoxybenzoic acid: Formed by hydrolysis.
Scientific Research Applications
Chemistry: 2,3-Difluoro-6-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of fluorinated aromatic compounds, which are important in medicinal chemistry and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and ability to introduce fluorine atoms into molecules make it a valuable building block .
Comparison with Similar Compounds
2,6-Difluoro-3-methoxybenzoyl chloride: Similar in structure but with different substitution positions.
2,6-Difluoro-3-methylbenzoyl chloride: Contains a methyl group instead of a methoxy group.
Uniqueness: 2,3-Difluoro-6-methoxybenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both fluorine and methoxy groups influences its chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
2,3-difluoro-6-methoxybenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(10)7(11)6(5)8(9)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFNRGYOYWRUSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284953 | |
Record name | 2,3-Difluoro-6-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-67-3 | |
Record name | 2,3-Difluoro-6-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-6-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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